![molecular formula C22H29N3O2 B5589062 2-methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5589062.png)
2-methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals that could potentially have varied applications in materials science, pharmaceuticals, and chemical research. Its structure suggests it could be involved in complex chemical reactions, given its functional groups and potential for interactions. The synthesis and study of such compounds are crucial for developing new materials or drugs.
Synthesis Analysis
The synthesis of complex molecules like "2-methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol" often involves multi-step chemical reactions, starting from simpler molecules and building up the complexity through various chemical transformations. A related synthesis involves the reaction of 2,3-diaminopyridine with equimolar amounts of benzoylacetone in the presence of catalytic amounts of acetic acid, leading to compounds with potential antiproliferative activity (Liszkiewicz, 2002)(Liszkiewicz, 2002).
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using techniques like X-ray crystallography, NMR (Nuclear Magnetic Resonance), and computational methods. For example, Moser, Bertolasi, and Vaughan (2005) determined the crystal structure of a related compound through X-ray diffraction analysis, revealing significant conjugations within its structure (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions and properties of such molecules depend significantly on their functional groups and molecular framework. For example, compounds with diazepine rings have been shown to undergo specific reactions leading to the formation of complex structures (Tarakanov et al., 2011)(Tarakanov et al., 2011).
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility, and crystal structure are essential for understanding the behavior of chemical compounds in different environments. The crystal packing and solvent effects can significantly influence these properties, as shown in studies by Percino et al. (2014), who investigated the role of molecular packing and intermolecular interactions in polymorphs of a related compound (Percino et al., 2014).
Chemical Properties Analysis
Chemical properties include reactivity, stability, and interactions with other molecules. These are often studied through experimental and computational chemistry methods to understand how these compounds behave under different chemical conditions. An example is the study of cycloaddition reactions of diaza-butadienes to yield pyrimidinone derivatives, highlighting the chemical versatility of these structures (Sharma & Mahajan, 1997)(Sharma & Mahajan, 1997).
Applications De Recherche Scientifique
Regiospecific Synthesis and Structural Studies
The compound plays a role in the synthesis of complex diazepine derivatives, offering insights into regiospecific reactions and structural configurations. Studies such as those conducted by Alonso et al. (2020) delve into the regiospecific synthesis of diazepine derivatives, highlighting the significance of such compounds in structural chemistry and materials science (Alonso et al., 2020).
Antiproliferative Activity
Research by Liszkiewicz (2002) investigates the antiproliferative activity of related diazepine compounds against various human cancer cell lines. This suggests potential applications in drug development and oncology research, exploring the therapeutic implications of diazepine derivatives (Liszkiewicz, 2002).
Catalytic Applications
Diazepine derivatives, including compounds with pyridinyl and diazepan-1-yl groups, have been studied for their catalytic properties. For instance, Sankaralingam et al. (2017) explore nickel(II) complexes of sterically modified linear N4 ligands, demonstrating the impact of ligand stereoelectronic factors on catalytic activity, particularly in alkane hydroxylation. This research opens avenues for the compound's application in catalysis and industrial chemistry (Sankaralingam et al., 2017).
Solvatochromic Behavior
The synthesis and characterization of novel bisheteroaryl bisazo dyes, as researched by Modi and Patel (2013), provide insights into the solvatochromic behavior of related compounds. Such studies are crucial for applications in material science, particularly in the development of smart materials and sensors (Modi & Patel, 2013).
Propriétés
IUPAC Name |
[3-(3-hydroxy-3-methylbutyl)phenyl]-(4-pyridin-4-yl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-22(2,27)10-7-18-5-3-6-19(17-18)21(26)25-14-4-13-24(15-16-25)20-8-11-23-12-9-20/h3,5-6,8-9,11-12,17,27H,4,7,10,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZWZSMSYAXNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCN(CC2)C3=CC=NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-{[4-(4-pyridinyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5588979.png)
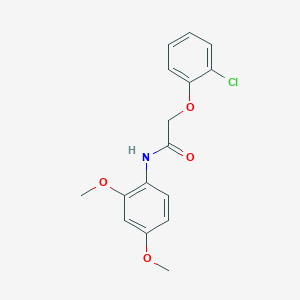
![2-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588992.png)
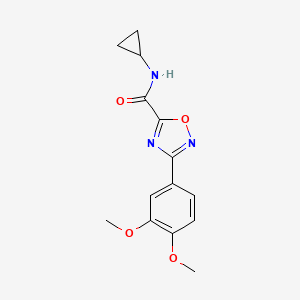
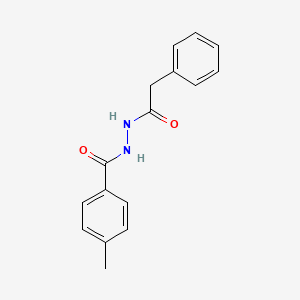
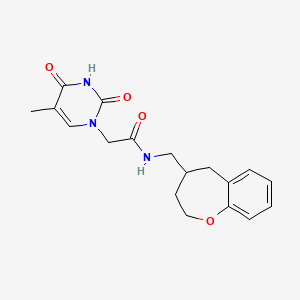
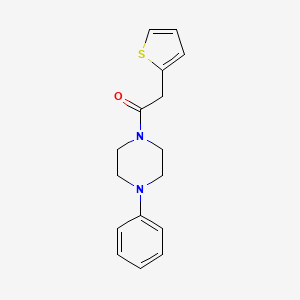
![5-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-2-furamide](/img/structure/B5589038.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5589040.png)

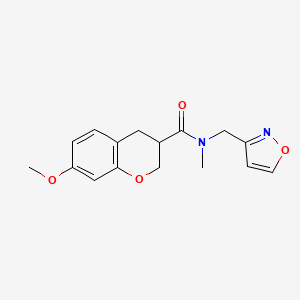

![4-amino-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5589073.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}morpholine](/img/structure/B5589077.png)